molecular formula C14H11ClO2 B6326353 4-(4-Acetylphenyl)-2-chlorophenol CAS No. 106271-58-3

4-(4-Acetylphenyl)-2-chlorophenol

Cat. No.: B6326353
CAS No.: 106271-58-3
M. Wt: 246.69 g/mol
InChI Key: KDIKIDPKZYEJGA-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)-2-chlorophenol is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further substituted with a chlorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetylphenyl)-2-chlorophenol typically involves the acetylation of 4-chlorophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high yield of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Acetylphenyl)-2-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

4-(4-Acetylphenyl)-2-chlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenyl)-2-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The chlorine atom and hydroxyl group contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

    4-Acetylphenol: Lacks the chlorine atom, resulting in different reactivity and applications.

    2-Chlorophenol: Lacks the acetyl group, leading to different chemical properties and uses.

    4-Chloroacetophenone: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.

Properties

IUPAC Name

1-[4-(3-chloro-4-hydroxyphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9(16)10-2-4-11(5-3-10)12-6-7-14(17)13(15)8-12/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIKIDPKZYEJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602257
Record name 1-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106271-58-3
Record name 1-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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